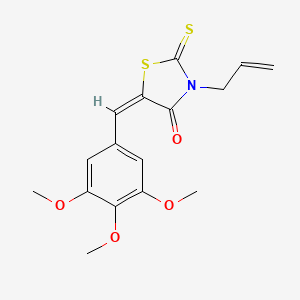

(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other substances, its stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .Scientific Research Applications

Occupational Exposure Assessment in the Paint and Varnish Industry

A study conducted by Kostrzewski (1995) used trimethylbenzene (TMB), a main component of solvent mixtures containing (3,4,5-trimethoxybenzylidene), to assess occupational exposure based on the biological exposure index. The study used gas chromatography to determine the concentration of TMB and its metabolites in capillary blood and urine. The findings indicated that high exposure to solvents was predominant in the Automotive Products Department, although the exposure levels were below the proposed values of the biological exposure limit. This indicates the relevance of the compound in industrial applications and the necessity of monitoring occupational exposure for safety purposes Kostrzewski, 1995.

Cancer Treatment

Lohninger & Hamler (1992) reported on the application of Ukrain, a semi-synthetic thiophosphoric acid compound of alkaloid chelidonine, for cancer treatment. Ukrain is derived from Chelidonium Majus L., and one of its components is 3,4,5-trimethoxybenzylidene, which is structurally similar to the compound of interest. The study documented that Ukrain caused regression of tumors and metastases in many oncological patients. The authors highlighted the potential of Ukrain in improving the general condition and prolonging life by reducing tumor progression and its immunomodulating effect on the organism Lohninger & Hamler, 1992.

Diagnostic Imaging

Shih et al. (2004) discussed the use of N,N,N'-Trimethyl-N'-(2-Hydroxyl-3-Methyl-5-123I Iodobenzyl)-1,3-Propanediamine · Hcl (123I-HIPDM), which is structurally related to the compound of interest, for the diagnosis of patients with strokes and dementias. The research highlighted the accumulation of this radiopharmaceutical in the lung and its potential in detecting localized pulmonary diseases and physiological studies relating to amine metabolism Shih et al., 2004.

Mechanism of Action

Target of Action

The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . By inhibiting Caspase-3, the compound can potentially prevent apoptosis, making it a potential candidate for anti-apoptotic therapies .

Mode of Action

The compound interacts with its target, Caspase-3, by binding to it and inhibiting its activity . This inhibition prevents the enzyme from triggering the cascade of events that lead to apoptosis. As a result, the cells are protected from programmed death .

Biochemical Pathways

The compound affects the apoptosis pathway, specifically the Caspase-dependent pathway . By inhibiting Caspase-3, the compound disrupts the pathway, preventing the downstream effects that would normally lead to apoptosis .

Result of Action

The inhibition of Caspase-3 by the compound results in a decrease in apoptosis . This can have various effects at the molecular and cellular levels, depending on the context. For example, in a disease state where excessive apoptosis is detrimental, such as in certain neurodegenerative diseases, reducing apoptosis could be beneficial .

Safety and Hazards

properties

IUPAC Name |

(5E)-3-prop-2-enyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-5-6-17-15(18)13(23-16(17)22)9-10-7-11(19-2)14(21-4)12(8-10)20-3/h5,7-9H,1,6H2,2-4H3/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQACTBNZQONZQZ-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409772.png)

![1-(2-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2409773.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2409775.png)

![Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2409776.png)

![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)

![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)

![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)